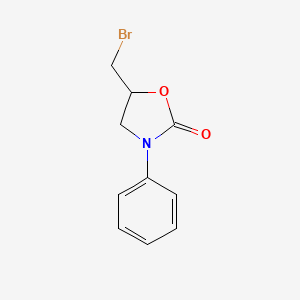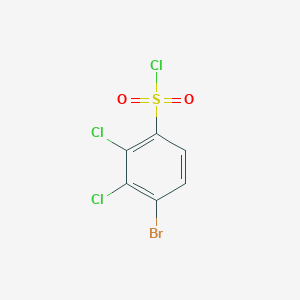
Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate
Descripción general
Descripción
Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and a phenyl ring. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a building block for the preparation of peptide-based compounds and other biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
It is known that the tert-butoxycarbonyl (boc) group is often used to protect amino groups in organic synthesis . This suggests that the compound may interact with its targets by releasing the protected amino group under certain conditions, which can then participate in further reactions.
Biochemical Pathways
Given its potential role in peptide synthesis, it may be involved in the formation of peptide bonds, which are crucial for the structure and function of proteins .
Pharmacokinetics
The presence of the ethyl ester group may enhance its lipophilicity, potentially improving its absorption and distribution .
Result of Action
If it is involved in peptide synthesis as suggested, it may influence the structure and function of proteins, potentially affecting a wide range of cellular processes .
Action Environment
The action of Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate may be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the stability of the compound and its ability to release the protected amino group . Furthermore, the presence of other molecules could influence its interactions with its targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Esterification: The protected amino compound is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form the ethyl ester.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Deprotection: Commonly performed using trifluoroacetic acid or hydrochloric acid in an organic solvent.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amino compound.
Substitution: Results in substituted phenyl derivatives.
Comparación Con Compuestos Similares
Ethyl 3-(3-amino)phenyl-3-oxopropanoate: Lacks the tert-butoxycarbonyl protection, making it more reactive.
Methyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate: Similar structure but with the amino group in the para position.
Uniqueness: this compound is unique due to the presence of the tert-butoxycarbonyl-protected amino group, which provides stability and selectivity in synthetic applications. This protection allows for selective deprotection and further functionalization, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
ethyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-5-21-14(19)10-13(18)11-7-6-8-12(9-11)17-15(20)22-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPSKLVQBGMSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695998 | |
| Record name | Ethyl 3-{3-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-47-3 | |
| Record name | Ethyl 3-{3-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















